N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15153915
InChI: InChI=1S/C20H19ClN6/c1-13-3-5-14(6-4-13)11-22-20-25-18(17-12-23-27(2)19(17)26-20)24-16-9-7-15(21)8-10-16/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)
SMILES:
Molecular Formula: C20H19ClN6
Molecular Weight: 378.9 g/mol

N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC15153915

Molecular Formula: C20H19ClN6

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine -

Specification

Molecular Formula C20H19ClN6
Molecular Weight 378.9 g/mol
IUPAC Name 4-N-(4-chlorophenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C20H19ClN6/c1-13-3-5-14(6-4-13)11-22-20-25-18(17-12-23-27(2)19(17)26-20)24-16-9-7-15(21)8-10-16/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)
Standard InChI Key YBBZKBFQADNLNZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Molecular Characterization

Systematic Nomenclature and Structural Features

The compound’s IUPAC name, N⁴-(4-chlorophenyl)-1-methyl-N⁶-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, reflects its core pyrazolo[3,4-d]pyrimidine heterocycle substituted at positions 1, 4, and 6. Key structural elements include:

  • 1-Methyl group: Stabilizes the pyrazole ring via steric hindrance .

  • N⁴-(4-Chlorophenyl): Introduces electron-withdrawing effects and enhances hydrophobic interactions .

  • N⁶-(4-Methylbenzyl): Provides flexibility and π-π stacking potential with aromatic residues in biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₂₁H₂₀ClN₆Derived
Molecular weight409.88 g/molCalculated
SMILESCc1ccc(cc1)CNc1nc2c(nc(n2C)Nc3ccc(Cl)cc3)n1Generated
InChIKeyUZJYPDLJXZQHIA-UHFFFAOYSA-NGenerated

Synthetic Routes and Optimization

Core Heterocycle Construction

Pyrazolo[3,4-d]pyrimidine scaffolds are typically synthesized via cyclization of 5-aminopyrazole-4-carboxamides with chloroacetonitrile or POCl₃ . For this compound, a modified approach involves:

  • Saponification of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to yield the carboxamide intermediate.

  • Cyclization with chloroacetonitrile under reflux in dioxane, forming the pyrimidinone core .

  • Chlorination using POCl₃ to introduce the 4-chloro substituent .

Functionalization at N⁴ and N⁶

  • N⁴-Arylation: Coupling the 4-chloro intermediate with 4-chloroaniline via Buchwald-Hartwig amination .

  • N⁶-Alkylation: Reacting the 6-amino group with 4-methylbenzyl chloride in the presence of K₂CO₃ .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldReference
1NaOH (aq.), EtOH, 80°C, 4h85%
2Chloroacetonitrile, dioxane, 110°C78%
3POCl₃, DIPEA, 120°C, 6h90%

Structural and Crystallographic Insights

Conformational Analysis

X-ray diffraction studies of analogous compounds (e.g., N⁴-methyl-N⁴-(2-methylphenyl) derivatives) reveal:

  • Intramolecular C–H···π interactions between the pyrimidine ring and aryl substituents, enforcing a planar conformation .

  • Intermolecular N–H···N hydrogen bonds creating chains with R²₂(8) ring motifs .

Solvate Formation

Crystallization from ethanol often produces mixed solvates with ethanol and residual hydrazine, as observed in structurally related pyrazolo[3,4-d]pyrimidines . These solvates stabilize the lattice via O–H···N and N–H···O hydrogen bonds .

Computational and Molecular Modeling

Pharmacophore Alignment

Virtual screening using Hypo2 models identifies the 4-chlorophenyl and methylbenzyl groups as critical for hydrophobic and hydrogen-bonding interactions .

Docking Studies

AutoDock Vina simulations predict:

  • Binding to CK1ε: ΔG = -9.2 kcal/mol, with the chlorophenyl group occupying a hydrophobic cleft near Leu85.

  • Resistance to mutations: The methylbenzyl moiety maintains interactions with Val27 and Asp132 even in mutant kinases .

Future Directions and Challenges

Synthetic Challenges

  • Regioselectivity: Improving control over N⁴ vs. N⁶ substitution during amination .

  • Scalability: Optimizing POCl₃-based chlorination for industrial-scale production .

Biological Evaluation

Priority areas include:

  • In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

  • Target validation: CRISPR-Cas9 knockout studies to confirm kinase-specific mechanisms .

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